4-azido-2-bromo-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-azido-2-bromo-1-iodobenzene” is a compound that is structurally similar to “1-bromo-4-iodobenzene”. The latter is mainly used as an OLED pharmaceutical intermediate, as a reagent for in situ desilylation and coupling of silylated alkynes, and as a substrate in copper-free Sonogashira coupling in aqueous acetone .
Synthesis Analysis
The synthesis of “this compound” could be similar to that of “1-bromo-4-iodobenzene”. The general procedure involves a suspension of aryl diazofluoroborate in water, to which an aqueous solution of potassium iodide is added at room temperature. The reaction mixture is stirred for a specific time, after which the solid product is separated by filtration .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of “4-Iodobenzyl bromide”, which has a linear formula of IC6H4CH2Br . The molecular weight of “4-Iodobenzyl bromide” is 296.93 .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, so the iodine end of “1-bromo-4-iodobenzene” can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” could be similar to those of “4-Bromo-2-chloro-1-iodobenzene”, which is a white or colorless to yellow powder to clear liquid .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-azido-2-bromo-1-iodobenzene can be achieved through a two-step process involving the bromination and iodination of 4-azido-1-benzene.", "Starting Materials": [ "4-azido-1-benzene", "Bromine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) bromide", "Copper(I) iodide" ], "Reaction": [ "Step 1: Bromination of 4-azido-1-benzene", "a. Dissolve 4-azido-1-benzene in anhydrous dichloromethane.", "b. Add bromine dropwise to the solution while stirring at room temperature.", "c. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "d. Quench the reaction by adding a saturated solution of sodium thiosulfate.", "e. Extract the organic layer with dichloromethane and wash with water.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-azido-2-bromo-1-benzene.", "Step 2: Iodination of 4-azido-2-bromo-1-benzene", "a. Dissolve 4-azido-2-bromo-1-benzene in anhydrous dichloromethane.", "b. Add a solution of sodium nitrite in water to the reaction mixture at 0°C.", "c. Add a solution of copper(I) bromide in water to the reaction mixture and stir for 10 minutes.", "d. Add a solution of copper(I) iodide in water to the reaction mixture and stir for an additional 10 minutes.", "e. Quench the reaction by adding a solution of sodium thiosulfate.", "f. Extract the organic layer with dichloromethane and wash with water.", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-azido-2-bromo-1-iodobenzene." ] } | |
CAS No. |
1379324-04-5 |
Molecular Formula |
C6H3BrIN3 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.